molecular formula C13H13NO4 B1489747 Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 1071788-87-8

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1489747
M. Wt: 247.25 g/mol
InChI Key: RMSISQARGKWFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the IUPAC name, other names, and the structural formula of the compound.



Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Biomimetic Applications

Researchers have developed efficient synthesis methods for isoxazole-4-carboxylic esters, including ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate. For instance, a study outlined a high-yielding synthesis process that could be suitable for large-scale applications and potentially for biomimetic synthesis of complex organic compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Ring Transformation and Novel Synthesis Processes

Another research area explores the base-catalysed isoxazole-oxazole ring transformation, demonstrating the compound's flexibility in organic synthesis. This transformation highlights the potential for creating novel compounds that could serve as intermediates for further chemical synthesis (Doleschall & Seres, 1988).

Controlled-Release Formulations

The compound's derivatives have been investigated for their use in controlled-release formulations, such as in the development of fungicidal effects. This indicates its potential application in agriculture or pharmaceuticals for delivering active agents in a controlled manner (Tai, Liu, Yongjia, & Si, 2002).

Pharmacological Applications

Research has also extended into the pharmacological realm, where derivatives of ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate have been synthesized and evaluated for their biological activities. These studies are crucial for discovering new drugs and understanding the compound's potential as a pharmacophore (Chapman, Clarke, Gore, & Sharma, 1971).

Safety And Hazards

This would involve studying the toxicity of the compound and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new reactions that could be explored or potential applications of the compound.


properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)11-8(2)18-14-12(11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSISQARGKWFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.